molecular formula C17H16ClN3O2 B2544043 N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-22-4

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2544043
CAS No.: 477855-22-4
M. Wt: 329.78
InChI Key: GYKYYKXGQIWKCV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Oncology and Pharmacology

Quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer. For instance, compounds structurally related to quinazoline have been explored for their antitumor mechanisms, focusing on tumor histological tissues and pharmacokinetic-related toxicity. These studies highlight the potential of quinazoline derivatives as adjuvant options in cancer therapy, given their ability to induce lysosomal-mediated programmed cytotoxicity in cancer cells and accumulate key markers like LAMP1 and LC3 members, suggesting a promising avenue for pharmaceutical repurposing in oncology with an emphasis on continuous pharmacovigilance due to their narrow therapeutic windows and potential adverse effects (Ferreira et al., 2021).

Neuroprotective Strategies

Research on neuroprotective agents has grown, focusing on compounds that could potentially mitigate the complex signaling cascade following cerebrovascular strokes. Although not directly mentioning N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, this body of work underscores the importance of molecular biology in understanding stroke mechanisms and developing treatments that aim to minimize secondary cerebral injury. The exploration of therapeutic hypothermia, magnesium, and other treatments based on their neuroprotective properties provides a template for future research into quinazoline derivatives as potential neuroprotective agents (Karsy et al., 2017).

Antimicrobial and Antibacterial Activities

Isoquinoline N-oxides, structurally related to quinazolines, have shown significant antimicrobial and antibacterial activities. These compounds, derived from various plant species, have been the subject of over 200 studies confirming their potential in addressing microbial infections. This research emphasizes the role of isoquinoline N-oxides and, by extension, potentially quinazoline derivatives, as important leads in drug discovery for antimicrobial and antibacterial applications (Dembitsky et al., 2015).

Environmental Impact and Toxicology

The environmental presence and toxicological impact of herbicides related to quinazoline derivatives have been extensively studied. For instance, research on 2,4-D herbicide toxicity indicates a growing interest in the effects of such compounds on both ecosystems and human health. This line of inquiry is essential for understanding the broader implications of chemical use in agriculture and its potential pathways into natural environments, underscoring the necessity for continued investigation into the environmental and health-related aspects of quinazoline derivatives and similar compounds (Zuanazzi et al., 2020).

Future Directions

The future directions in the study of quinazoline derivatives could involve the synthesis of novel derivatives with improved pharmacological properties, the exploration of their mechanisms of action, and the development of methods for their synthesis .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYYKXGQIWKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.